

# Measuring 2-MeS-ATP Induced Cytokine Release: An Application Note and Protocol Guide

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Compound of Interest		
Compound Name:	2-MeS-ATP	
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### Introduction

2-Methylthioadenosine diphosphate (**2-MeS-ATP**) is a stable and potent analog of adenosine diphosphate (ADP) that selectively activates P2Y purinergic receptors, particularly the P2Y12 receptor. These receptors are widely expressed on various immune cells, including macrophages, microglia, and monocytes. Activation of the P2Y12 receptor by **2-MeS-ATP** initiates intracellular signaling cascades that play a crucial role in modulating inflammatory responses, including the production and release of cytokines. Understanding the techniques to accurately measure **2-MeS-ATP**-induced cytokine release is paramount for research in immunology, neuroinflammation, and for the development of therapeutic agents targeting purinergic signaling pathways.

This document provides detailed application notes and experimental protocols for the quantification of cytokine release upon stimulation with **2-MeS-ATP**. It covers key methodologies, data presentation, and visual representations of the underlying signaling pathways and experimental workflows.

# Signaling Pathway of 2-MeS-ATP-Induced Cytokine Release

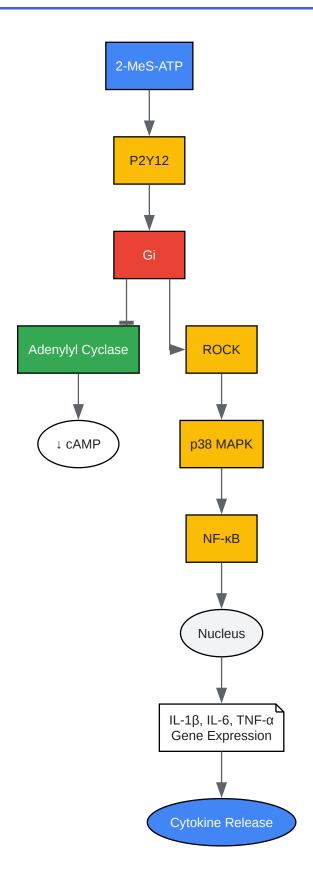






**2-MeS-ATP** primarily exerts its effects through the G protein-coupled receptor P2Y12. This receptor is coupled to an inhibitory G protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This initial event triggers downstream signaling cascades, including the activation of the Rho-associated coiled-coil containing protein kinase (ROCK), p38 mitogen-activated protein kinase (p38 MAPK), and the nuclear factor-kappa B (NF- $\kappa$ B) pathway. The culmination of this signaling cascade is the increased gene expression and subsequent release of pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ), Interleukin-6 (IL-6), and Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ )[1].









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## References

- 1. P2Y12 and P2Y13 receptors involved in ADPβs induced the release of IL-1β, IL-6 and TNF-α from cultured dorsal horn microglia - PMC [pmc.ncbi.nlm.nih.gov]
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